molecular formula C27H33N3O5 B12016926 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 609794-19-6

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12016926
CAS No.: 609794-19-6
M. Wt: 479.6 g/mol
InChI Key: WIJJZCFBFCQVJH-WJTDDFOZSA-N
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Description

3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with hydroxy, isopropoxy, morpholinyl, and pyridinyl groups, making it a molecule of interest for its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the hydroxy, isopropoxy, and morpholinyl groups can be done through nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The morpholinyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases due to its bioactive properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects can involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-Hydroxy-4-(4-ethoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

  • Structural Differences : The presence of the isopropoxy group instead of methoxy or ethoxy groups.
  • Functional Properties : Unique reactivity and potential bioactivity due to the specific substituents.

This detailed overview provides a comprehensive understanding of 3-Hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

609794-19-6

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H33N3O5/c1-18(2)35-21-7-8-22(19(3)16-21)25(31)23-24(20-6-4-9-28-17-20)30(27(33)26(23)32)11-5-10-29-12-14-34-15-13-29/h4,6-9,16-18,24,31H,5,10-15H2,1-3H3/b25-23+

InChI Key

WIJJZCFBFCQVJH-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O

Origin of Product

United States

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